molecular formula C16H18FNO2 B2901673 methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate CAS No. 866050-70-6

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate

Cat. No. B2901673
CAS RN: 866050-70-6
M. Wt: 275.323
InChI Key: ZEOGBFBQBNNAMC-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrrole derivative that has been synthesized using a variety of methods, and its unique structure has made it an attractive target for researchers interested in studying its mechanism of action and potential biochemical and physiological effects. In

Mechanism of Action

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from metabolizing endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects, including analgesia, anxiolysis, and hypophagia. These effects are thought to be mediated by the activation of cannabinoid receptors, particularly the CB1 receptor, which is expressed in the central nervous system and is involved in the regulation of pain, mood, and appetite.

Advantages and Limitations for Lab Experiments

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate has several advantages for lab experiments, including its potent and selective inhibition of FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to investigate its long-term effects and safety.

Future Directions

There are several future directions for research on methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate, including the development of more potent and selective FAAH inhibitors, the investigation of its effects on other physiological processes, such as inflammation and neuroprotection, and the exploration of its potential therapeutic applications in various disorders, including pain, anxiety, and obesity. Additionally, further studies are needed to investigate its safety and potential toxicity, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate has been synthesized using various methods, including the reaction of 2,5-dimethylpyrrole with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst, and the reaction of 2,5-dimethylpyrrole with 4-fluorophenylacetic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The synthesis of this compound typically involves several steps, including the protection of the pyrrole nitrogen, the formation of the ester bond, and the deprotection of the pyrrole nitrogen.

Scientific Research Applications

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate has potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit activity as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH has been proposed as a potential therapeutic strategy for the treatment of various disorders, including pain, anxiety, and obesity.

properties

IUPAC Name

methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-11-4-5-12(2)18(11)15(10-16(19)20-3)13-6-8-14(17)9-7-13/h4-9,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOGBFBQBNNAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326884
Record name methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866050-70-6
Record name methyl 3-(2,5-dimethylpyrrol-1-yl)-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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